molecular formula C15H11FN2OS B2763419 3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313469-43-1

3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2763419
CAS No.: 313469-43-1
M. Wt: 286.32
InChI Key: IBIYYQGYIYPHRA-UHFFFAOYSA-N
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Description

3-Fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a fluorine atom at the 3-position of the benzene ring and a 4-methyl-substituted benzothiazole moiety attached via an amide linkage. Its synthesis typically involves benzoylation of 2-amino-4-methylbenzothiazole with 3-fluorobenzoyl chloride under basic conditions .

Properties

IUPAC Name

3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c1-9-4-2-7-12-13(9)17-15(20-12)18-14(19)10-5-3-6-11(16)8-10/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIYYQGYIYPHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dioxane, mild temperatures, and appropriate catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in fluorine substitution patterns, benzothiazole substituents, or heterocyclic modifications. These variations influence electronic properties, steric effects, and biological interactions.

Compound Name Substituent Differences vs. Target Compound Key Properties/Effects
N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) Fluorine at ortho (2-position) instead of meta (3-position) Altered dipole moments; reduced N-H stretching vibration (3233 cm⁻¹ vs. 3165 cm⁻¹ in target) .
2,6-Difluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide Additional fluorine at 6-position Increased electron-withdrawing effects; potential for enhanced receptor binding .
VU0409106 Thiazole ring (non-fused) replaces benzothiazole; 5-pyrimidinyloxy group Improved solubility; distinct binding modes due to pyrimidinyloxy moiety .
3-Fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide Methyl at benzothiazole 6-position instead of 4-position Steric hindrance alters crystal packing (volume = 1195.61 ų vs. 1169.13 ų in 2-BTBA) .

Biological Activity

3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that belongs to the benzothiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by research findings and data.

Chemical Structure and Properties

The compound can be described by its molecular formula C11H10FN2SC_{11}H_{10}FN_2S and has a molecular weight of approximately 225.27 g/mol. Its structure features a fluorine atom at the 3-position of the benzene ring and a methyl group at the 4-position of the benzothiazole moiety.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various benzothiazole derivatives, this compound showed promising activity against several bacterial strains, including:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.67 µM
Escherichia coli31.25 µM
Candida albicans16.00 µM

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Similar compounds in the benzothiazole class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound may exert beneficial effects in conditions characterized by inflammation .

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. The mechanism of action appears to involve the inhibition of specific enzymes associated with cancer cell proliferation. For instance, compounds with similar structures have shown efficacy in disrupting cell cycle progression in cancer cells, leading to apoptosis . Further research is needed to elucidate the specific pathways involved and to assess the compound's effectiveness against various cancer types.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and inflammation.
  • Cell Cycle Disruption : It may interfere with cell cycle regulation in cancer cells, promoting apoptosis.
  • Interaction with Cellular Targets : The presence of the fluorine atom enhances lipophilicity, potentially improving cellular uptake and interaction with biological targets.

Case Studies and Research Findings

Several studies have documented the effects of benzothiazole derivatives on microbial and cancer cells:

  • A study published in MDPI highlighted that structurally similar thiazole compounds exhibited varying degrees of antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. The presence of electron-withdrawing groups like fluorine was noted to enhance activity .
  • Another investigation into benzothiazoles indicated their potential as dual-action agents against both bacterial infections and inflammatory diseases .

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